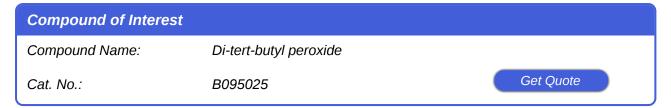


# Di-tert-butyl Peroxide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **di-tert-butyl peroxide** (DTBP). It is intended to be a valuable resource for professionals in research, science, and drug development who utilize or handle this compound. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and visualizes important reaction pathways and safety protocols.

## **Physical Properties**

**Di-tert-butyl peroxide** is a colorless to pale yellow liquid known for being one of the most stable organic peroxides, a characteristic attributed to the bulky tert-butyl groups.[1][2][3] It is nonpolar and, consequently, insoluble or immiscible in water, but soluble in many common organic solvents.[1][4][5]

# Table 1: Key Physical and Chemical Properties of Di-tertbutyl Peroxide



Property	Value	References
Molecular Formula	C8H18O2	[1][6][7]
Molecular Weight	146.23 g/mol	[6][7][8]
Appearance	Colorless to pale yellow liquid	[1][4]
Odor	Slight, characteristic	[7][9]
Density	0.796 g/mL at 25°C	[1][4][5]
Melting Point	-30°C to -40°C (-22°F to -40°F)	[4][6][7]
Boiling Point	109 - 111°C (228 - 232°F) at 760 mmHg	[1][2][6]
Vapor Pressure	19.51 mmHg at 20°C (68°F)	[8]
27.3 ± 0.2 mmHg at 25°C	[10]	
40 mmHg at 20°C	[5]	_
Vapor Density	5.03 (Air = 1)	[8]
Refractive Index	1.3891 at 20°C	[1][4][5]
LogP (Octanol/Water Partition Coefficient)	3.2	[6]

**Table 2: Solubility Profile of Di-tert-butyl Peroxide** 



Solvent	Solubility	References
Water	Insoluble / Immiscible (<1 mg/mL)	[1][6][8]
Alcohols (e.g., ethanol)	Soluble	[9]
Ethers (e.g., diethyl ether)	Soluble	[9]
Ketones (e.g., acetone)	Soluble	[9]
Aromatic Hydrocarbons (e.g., benzene, toluene)	Miscible	[10]
Aliphatic Hydrocarbons (e.g., petroleum ether)	Miscible	[10]

## **Chemical Properties and Reactivity**

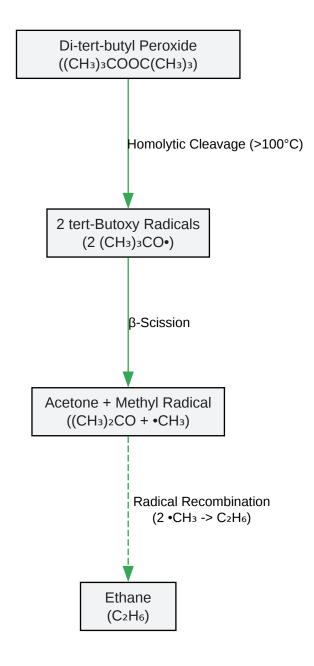
**Di-tert-butyl peroxide**'s chemical behavior is dominated by the labile oxygen-oxygen single bond. It is a strong oxidizing agent and can react violently with combustible and reducing materials.[1][11]

#### **Thermal Decomposition**

The most significant chemical property of **di-tert-butyl peroxide** is its thermal decomposition. The peroxide bond undergoes homolytic cleavage at temperatures above 100°C to generate two tert-butoxy radicals.[1][2][12] This property makes it a widely used radical initiator in polymer chemistry and organic synthesis.[1][2][4] The decomposition reaction proceeds via the generation of methyl radicals, with ethane and acetone as the primary stable decomposition products.[2][5] The decomposition is exothermic, and if confined, the significant generation of gaseous products can lead to a rapid pressure increase.[6]

The thermal decomposition pathway of **di-tert-butyl peroxide** can be visualized as follows:





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Thermal decomposition pathway of di-tert-butyl peroxide.

**Table 3: Safety and Reactivity Data** 



Property	Value	References
Flash Point	6 - 18°C (43 - 65°F) (closed cup)	[7][12][13]
Autoignition Temperature	165°C (329°F)	[7][13]
Decomposition Temperature	Decomposes at 111°C, which increases fire hazard.	[6][11]
Self-Accelerating Decomposition Temperature (SADT)	80°C	[13]
Incompatibilities	Acids, bases, metals, reducing agents, finely powdered metals, combustible materials.	[7][13]
Hazardous Decomposition Products	Acetone, methane, ethane, carbon monoxide, carbon dioxide.	[2][5][13]

### **Experimental Protocols for Property Determination**

The determination of the physical and chemical properties of **di-tert-butyl peroxide** relies on standardized experimental methods. Below are outlines of the general procedures for key properties.

#### **Determination of Flash Point**

The flash point is typically determined using a closed-cup apparatus.

- Principle: A sample of the liquid is placed in a closed cup and heated at a slow, constant rate.
   An ignition source is directed into the vapor space above the liquid at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.
- Apparatus: Pensky-Martens or similar closed-cup flash point tester.
- Procedure Outline:



- The apparatus is cleaned and dried.
- The sample is cooled to a temperature at least 17°C below the expected flash point and placed in the test cup.
- The lid is secured, and stirring is initiated.
- Heat is applied at a controlled rate.
- The test flame is applied at specified temperature intervals.
- The temperature at which a distinct flash is observed is recorded as the flash point.

#### **Determination of Autoignition Temperature**

The autoignition temperature is determined according to standard methods like ASTM E659.

- Principle: A small, measured amount of the substance is introduced into a heated flask
  containing air at a predetermined temperature. The lowest temperature at which the
  substance ignites spontaneously within a specified time (typically 10 minutes) is recorded as
  the autoignition temperature.
- Apparatus: A uniformly heated, round-bottomed borosilicate glass flask (typically 500 mL), a temperature-controlled furnace, and a system for introducing the sample.
- Procedure Outline:
  - The flask is heated to a pre-selected temperature and allowed to equilibrate.
  - A known volume of the sample is injected into the flask.
  - The flask is observed in a darkened room for signs of ignition (a flame or explosion). The time until ignition is also recorded.
  - The procedure is repeated at different temperatures and sample volumes to find the lowest temperature that results in ignition.

## **Analysis of Thermal Decomposition Kinetics**



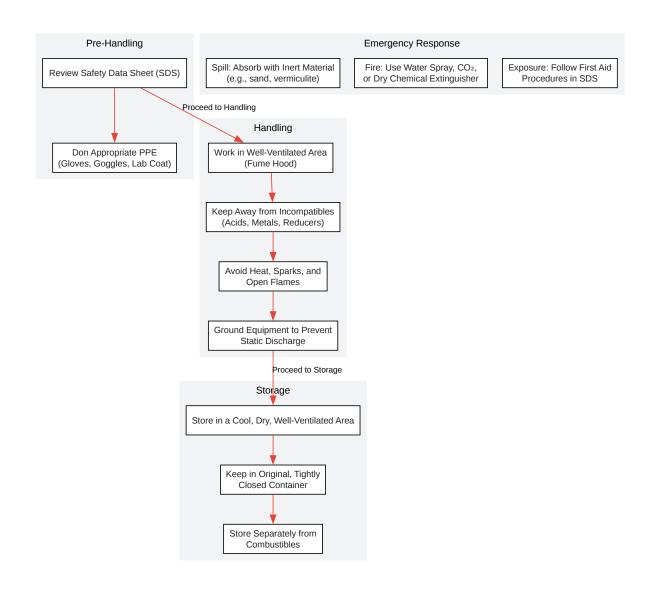
The kinetics of thermal decomposition are often studied using calorimetric techniques such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).

- Principle: A small, encapsulated sample is heated at a controlled rate (or held at an isothermal temperature), and the heat flow to or from the sample is measured relative to a reference. Exothermic decomposition events are detected and quantified.
- Apparatus: Differential Scanning Calorimeter.
- Procedure Outline (Non-isothermal):
  - A small amount of di-tert-butyl peroxide (typically 1-5 mg) is hermetically sealed in an aluminum pan.
  - The sample is placed in the DSC cell alongside an empty reference pan.
  - The sample is heated at a constant rate (e.g., 2, 5, 10 °C/min) over a specified temperature range.
  - The heat flow is recorded as a function of temperature, allowing for the determination of the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition. Kinetic parameters like activation energy can be calculated from experiments at multiple heating rates.

#### Safe Handling and Storage Workflow

Due to its hazardous nature as a flammable and thermally sensitive organic peroxide, strict safety protocols are mandatory when handling and storing **di-tert-butyl peroxide**. The following diagram outlines a logical workflow for its safe management.





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Workflow for the safe handling and storage of di-tert-butyl peroxide.



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